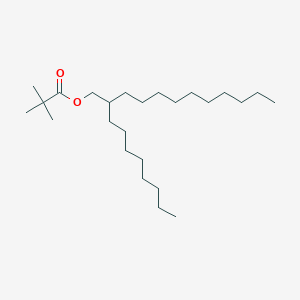

Octyldodecyl neopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

158567-66-9 |

|---|---|

Molecular Formula |

C25H50O2 |

Molecular Weight |

382.7 g/mol |

IUPAC Name |

2-octyldodecyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |

InChI Key |

PTPDZZWUOHQSLG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Octyldodecyl neopentanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic ester of 2-octyldodecanol and neopentanoic acid, belonging to the monohydric alkyl ester chemical group.[1][2] Its IUPAC name is 2-octyldodecyl 2,2-dimethylpropanoate.[3] Functioning primarily as an emollient and skin-conditioning agent, it is widely utilized in the cosmetics and personal care industry.[1][2][4] This ingredient is known for imparting a silky, non-oily feel to formulations and for its stability across a broad range of pH levels.[4][5] Notably, it can enhance the Sun Protection Factor (SPF) in sunscreens by effectively solubilizing and stabilizing UV filters.[4][6] This technical guide provides a comprehensive overview of the synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through Fischer-Speier esterification. This well-established method involves the acid-catalyzed reaction between a carboxylic acid (neopentanoic acid) and an alcohol (2-octyldodecanol).[7][8] The reaction is reversible, and to achieve a high yield, the equilibrium is shifted toward the product by removing water as it is formed.[7][8]

Reaction Scheme

Neopentanoic Acid + 2-Octyldodecanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification

Materials:

-

2-Octyldodecanol

-

Neopentanoic acid (2,2-dimethylpropanoic acid)

-

p-Toluenesulfonic acid (catalyst) or concentrated Sulfuric Acid

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add equimolar amounts of 2-octyldodecanol and neopentanoic acid. Add toluene to approximately 25-40% of the total reactant volume.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the limiting reactant).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction has reached completion.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

-

Final Product: The resulting crude product can be further purified by vacuum distillation to yield pure this compound, a clear, viscous liquid.[5][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-octyldodecyl 2,2-dimethylpropanoate | [3] |

| Synonyms | Neolite 200P, Elefac I-205 | [3][6] |

| CAS Number | 158567-66-9 | [3][5][9] |

| Molecular Formula | C₂₅H₅₀O₂ | [3][9][10] |

| Molecular Weight | 382.66 g/mol | [9] |

| Exact Mass | 382.381080833 Da | [3] |

| Appearance | Clear, low-freezing, viscous liquid | [5][6] |

| Solubility | Insoluble in water; Soluble in most oils and alcohol | [6] |

Workflow for Synthesis and Purification

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow diagram for the synthesis of this compound.

Characterization and Analysis

The structural integrity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.[11] Both ¹H and ¹³C NMR are essential for confirming the presence of the octyldodecyl and neopentanoate moieties and the ester linkage. Predicted spectral data, based on analogous structures like 2-octyldodecyl heptanoate, are presented below.[12]

Predicted ¹H NMR Data:

-

~4.0 ppm (doublet): Protons on the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-).

-

~1.6 ppm (multiplet): Methine proton of the octyldodecyl group (-O-CH₂-CH-).

-

~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) protons in the long alkyl chains.

-

~1.2 ppm (singlet): Protons of the three methyl groups of the neopentanoate moiety (-C(CH₃)₃).

-

~0.88 ppm (triplet): Terminal methyl (-CH₃) protons of the octyl and decyl chains.

Predicted ¹³C NMR Data:

-

~178 ppm: Carbonyl carbon (C=O) of the ester group.

-

~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).

-

~39 ppm: Methine carbon of the octyldodecyl group (-O-CH₂-CH-).

-

~38 ppm: Quaternary carbon of the neopentanoate moiety (-C(CH₃)₃).

-

~27 ppm: Methyl carbons of the neopentanoate moiety (-C(CH₃)₃).

-

~32-22 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chains.

-

~14 ppm: Terminal methyl carbons of the octyl and decyl chains.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Utilize proton decoupling. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13] The IR spectrum of an ester is dominated by the strong absorption of the carbonyl group.[14]

Expected IR Absorption Bands:

-

2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the alkyl chains.

-

1735-1750 cm⁻¹ (very strong, sharp): C=O stretching vibration, characteristic of the ester functional group.[15]

-

1470-1450 cm⁻¹ (variable): C-H bending vibrations (scissoring) of the methylene groups.

-

1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Obtain the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.[16] A soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion with minimal fragmentation.[12]

Expected Mass Spectrum Data (ESI-MS):

-

Molecular Ion Peak: The primary peak observed will correspond to the protonated molecule [M+H]⁺ at m/z 383.67 or the sodiated adduct [M+Na]⁺ at m/z 405.65.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation patterns for esters include cleavage adjacent to the carbonyl group (alpha-cleavage) and loss of the alkoxy group.[12]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 100-600 amu). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure and molecular weight of the compound.

References

- 1. lesielle.com [lesielle.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | C25H50O2 | CID 10221530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. paulaschoice.co.uk [paulaschoice.co.uk]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. This compound | Elefac I-205 | Cosmetic Ingredients Guide [ci.guide]

- 7. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 158567-66-9 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Comparison of mass spectrometric techniques for generating molecular weight information on a class of ethoxylated oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyldodecyl neopentanoate CAS number and synonyms

An In-depth Technical Guide to Octyldodecyl Neopentanoate for Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic ester that functions as an emollient and skin-conditioning agent in a wide array of cosmetic and personal care products.[1][2] This technical guide provides a comprehensive overview of its chemical identity, properties, and the methodologies relevant to its synthesis and analysis, tailored for a scientific audience.

Chemical Identity and Synonyms

This compound is the ester of octyldodecanol (B41232) and neopentanoic acid.[2] It is identified by two CAS Registry Numbers, which appear to be used in different regulatory contexts. PubChem primarily lists 158567-66-9 , while also acknowledging 125496-22-2 as registered by the European Chemicals Agency (ECHA). For the purpose of this guide, both are considered valid identifiers.

A comprehensive list of its synonyms is provided below to aid in literature searches and material identification.

| Identifier Type | Identifier |

| Primary CAS Number | 158567-66-9 |

| Secondary CAS Number | 125496-22-2 |

| INCI Name | This compound |

| Synonyms | 2-Octyldodecyl neopentanoate |

| Neopentanoic acid, 2-octyldodecyl ester | |

| Propanoic acid, 2,2-dimethyl-, 2-octyldodecyl ester | |

| 2-Octyldodecyl 2,2-dimethylpropanoate | |

| NEOLITE 200P | |

| Elefac I-205 | |

| Octydodecyl neopentanoate | |

| UNII-X8725R883T |

Physicochemical and Formulation Data

This compound is a clear, viscous liquid with a slight characteristic odor.[3][4] It is insoluble in water but soluble in most mineral and natural oils, as well as alcohol.[3] This ingredient is known for its non-comedogenic properties and stability in formulations with acidic pH.[3]

As an emollient, it imparts a silky and smooth feel to cosmetic products.[1] A notable property of this compound is its ability to enhance the Sun Protection Factor (SPF) of sunscreens by effectively solubilizing and stabilizing UV filters such as titanium dioxide and zinc oxide.[1]

| Property | Value/Description | Reference |

| Appearance | Clear, viscous liquid | [3][4] |

| Odor | Slight, characteristic | [3] |

| Solubility | Insoluble in water; Soluble in most oils and alcohol | [3] |

| Typical Usage Level | 5-15% in cosmetic formulations | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (neopentanoic acid) and an alcohol (octyldodecanol).

Reaction:

Neopentanoic Acid + Octyldodecanol <-->(H₂SO₄ catalyst)--> this compound + H₂O

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus to remove water, equimolar amounts of neopentanoic acid and octyldodecanol are dissolved in a suitable solvent such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is produced.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

-

Purification: The organic layer is then dried over anhydrous sodium sulfate (B86663) and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to yield pure this compound.

Analytical Methodology for Quality Control

The purity and identity of this compound can be assessed using standard analytical techniques for alkyl esters. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method.

Detailed Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate. An internal standard may be added for quantitative analysis.

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A GC equipped with a capillary column (e.g., a nonpolar column like DB-5ms) is used for separation.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure vaporization.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer (MS): The eluting compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.

-

-

Data Analysis: The retention time of the major peak in the chromatogram and its corresponding mass spectrum are used to confirm the identity and assess the purity of the this compound.

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

Spectroscopic Profile of Octyldodecyl Neopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octyldodecyl neopentanoate (CAS No. 109440-33-5), a long-chain branched ester commonly used as an emollient in the pharmaceutical and cosmetic industries. Due to the lack of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for the structural characterization and analysis of this compound and related long-chain esters.

Introduction

This compound is the ester of 2-octyldodecanol and neopentanoic acid (2,2-dimethylpropanoic acid). Its branched structure and long alkyl chains confer desirable properties such as low viscosity, good spreadability, and a non-greasy feel, making it a popular ingredient in topical formulations. Accurate characterization of this molecule is crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are paramount for elucidating and confirming the chemical structure of such compounds. This guide outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic group frequencies, and known fragmentation patterns of esters.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a solution in CDCl₃ at 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | d | 2H | -O-CH₂ -CH(C₈H₁₇)(C₁₀H₂₁) |

| ~1.55 | m | 1H | -O-CH₂-CH (C₈H₁₇)(C₁₀H₂₁) |

| ~1.26 | br s | 32H | -(CH₂ )₇-CH₃ and -(CH₂ )₉-CH₃ |

| ~1.20 | s | 9H | -C(=O)-C(CH₃ )₃ |

| ~0.88 | t | 6H | -(CH₂)₇-CH₃ and -(CH₂)₉-CH₃ |

d = doublet, t = triplet, m = multiplet, br s = broad singlet, s = singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a solution in CDCl₃ at 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~178.5 | C =O (ester carbonyl) |

| ~68.0 | -O-CH₂ - |

| ~38.9 | -C(=O)-C (CH₃)₃ |

| ~37.5 | -O-CH₂-CH < |

| ~31.9, 29.7, 29.6, 29.3, 26.5, 22.7 | Alkyl chain -CH₂ - carbons |

| ~27.2 | -C(=O)-C(CH₃ )₃ |

| ~14.1 | Terminal -CH₃ carbons |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2855 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1735-1740 | Strong | C=O stretching of the ester carbonyl group |

| 1470-1450 | Medium | C-H bending of CH₂ and CH₃ groups |

| 1250-1200 | Strong | C-O-C asymmetric stretching (ester) |

| 1150-1100 | Strong | C-O-C symmetric stretching (ester) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for this compound under Electron Ionization (EI)

| m/z Ratio | Proposed Fragment Ion | Notes |

| 382 | [C₂₅H₅₀O₂]⁺˙ | Molecular ion (M⁺˙). Expected to be of low abundance. |

| 281 | [C₂₀H₄₁]⁺ | Loss of the neopentanoate group. |

| 101 | [C₅H₉O₂]⁺ | Fragment corresponding to the neopentanoate moiety. |

| 85 | [C₅H₉O]⁺ | Acylium ion from the neopentanoyl group, [C(CH₃)₃CO]⁺. A very characteristic and likely abundant fragment. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, [C(CH₃)₃]⁺. A very characteristic and likely the base peak. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a long-chain ester like this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: ATR.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound, direct injection or Gas Chromatography (GC) coupling can be used.

-

Prepare a dilute solution of the sample in a volatile solvent like hexane (B92381) or dichloromethane.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques for structural elucidation.

Rheological Profile of Octyldodecyl Neopentanoate: A Technical Guide for Formulation Scientists

An in-depth guide to the rheological and sensory characteristics of Octyldodecyl Neopentanoate, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic ester formed from the reaction of octyldodecanol (B41232) and neopentanoic acid.[1] It functions primarily as an emollient and skin conditioning agent in a wide array of cosmetic and personal care products, including lotions, creams, sunscreens, and color cosmetics.[1][2] Its branched-chain structure contributes to a unique sensory profile, offering a non-greasy, silky feel upon application.[3] From a formulation perspective, it is valued for its ability to wet and disperse pigments and for its compatibility with silicone-containing compositions.[1]

This technical guide provides a comprehensive overview of the rheological properties of this compound, offering quantitative data where available, detailed experimental protocols for its characterization, and a discussion of its sensory attributes. This information is intended to assist formulation scientists in leveraging the unique properties of this versatile emollient.

Rheological Properties

The rheological properties of an emollient are critical to the final formulation's stability, application, and consumer perception. For this compound, its flow behavior and spreading characteristics are key attributes.

Viscosity

This compound is characterized as a viscous liquid.[1] While specific viscosity values can vary depending on the grade and manufacturer, it is generally considered to have a moderate to high viscosity for a cosmetic ester. This property contributes to the body and texture of emulsions and can aid in stabilizing formulations.

Table 1: Physical and Rheological Properties of this compound

| Property | Value/Description | Source(s) |

| Appearance | Clear, viscous liquid | [1] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [2] |

| Viscosity | Described as a "viscous liquid" | [1][4] |

| Spreadability | Characterized by "good spreadability" | [1][5] |

| Sensory Profile | Silky, non-greasy feel | [2][3] |

Spreadability

A key performance characteristic of this compound is its good spreadability.[1][5] This refers to its ability to form a thin, even film upon application to the skin. This property is particularly beneficial in formulations such as sunscreens, where uniform coverage is essential for efficacy.[1] The spreading behavior of an emollient is influenced by its viscosity, surface tension, and chemical structure.

Experimental Protocols

To accurately characterize the rheological properties of this compound and compare it to other emollients, standardized experimental protocols are necessary. The following sections detail the methodologies for measuring viscosity and spreadability.

Viscosity Measurement

The viscosity of cosmetic esters is typically measured using a rotational viscometer, such as a Brookfield viscometer.[6]

Experimental Workflow: Viscosity Measurement

Caption: Workflow for measuring the viscosity of this compound.

Methodology:

-

Sample Preparation: The this compound sample should be brought to a constant temperature, typically 25°C, in a temperature-controlled water bath.[7]

-

Instrument Setup: A Brookfield viscometer (or equivalent) is set up with the appropriate spindle and speed combination for the expected viscosity of the sample. For a medium-viscosity liquid, an RV series with a suitable spindle (e.g., #3 or #4) might be appropriate.[8]

-

Measurement: The spindle is immersed in the sample up to the designated immersion mark. The viscometer is turned on, and the reading is allowed to stabilize.[8]

-

Data Collection: The torque reading is recorded from the viscometer's display.

-

Calculation: The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated by multiplying the dial reading by the factor corresponding to the spindle and speed combination used.[8]

Spreadability Testing

The spreadability of emollients can be assessed by measuring the area a given volume of the substance covers over time on a substrate, often a synthetic skin mimic.[9]

Experimental Workflow: Spreadability Measurement

Caption: Workflow for determining the spreadability of an emollient.

Methodology:

-

Substrate Preparation: A uniform, non-porous substrate, such as a synthetic skin substrate or a glass plate, is used.[9]

-

Sample Application: A precise volume of this compound (e.g., 10 µL) is carefully dispensed onto the center of the substrate.[9]

-

Spreading: The sample is allowed to spread undisturbed for a predetermined amount of time (e.g., 10 minutes) at a controlled temperature and humidity.[9]

-

Measurement: The diameter of the spread circle is measured at different angles, and the average diameter is used to calculate the spread area in mm². Alternatively, digital imaging software can be used for more precise area measurement.[9]

Sensory Properties and Formulation Implications

The rheological properties of this compound are directly linked to its desirable sensory profile. Its moderate viscosity and good spreadability contribute to a feeling of lubricity and ease of application, while its chemical structure provides a non-oily and silky after-feel.[2][3]

Relationship between Rheology and Sensory Perception

Caption: Correlation between the rheological properties and sensory perception of this compound.

For formulators, understanding these relationships is key to developing products with specific sensory cues. By incorporating this compound, scientists can enhance the textural and aesthetic qualities of their formulations, leading to improved consumer acceptance.

Conclusion

This compound is a multifunctional emollient with a favorable rheological and sensory profile. Its characteristic viscosity and spreadability make it a valuable ingredient for a wide range of cosmetic and pharmaceutical applications. By employing the standardized experimental protocols outlined in this guide, researchers and formulators can effectively characterize its properties and optimize its use in the development of high-performance products. While specific quantitative data may vary, the qualitative descriptions and methodologies provided herein offer a solid foundation for its application in advanced formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. alzointernational.com [alzointernational.com]

- 3. Elefac - I-205 - ALZO International - this compound [knowde.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. lesielle.com [lesielle.com]

- 6. chemistscorner.com [chemistscorner.com]

- 7. Brookfield viscometer calibration | Labomat [labomat.eu]

- 8. brookfieldengineering.com [brookfieldengineering.com]

- 9. th-owl.de [th-owl.de]

An In-depth Technical Guide to the Solubility Profile of Octyldodecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl neopentanoate, a branched-chain ester emollient, is a versatile ingredient in the formulation of cosmetic and pharmaceutical products. Its unique physicochemical properties, including a non-greasy feel and excellent spreadability, make it a desirable component in topical delivery systems. A thorough understanding of its solubility in a wide array of solvents is paramount for formulation development, stability testing, and enhancing the bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and a visualization of its proposed mechanism as a skin penetration enhancer. While quantitative solubility data is not widely available in published literature, this guide consolidates qualitative information from various sources to provide a practical framework for formulators.

Introduction to this compound

This compound is the ester of octyldodecanol (B41232) and neopentanoic acid. Its branched alkyl chain contributes to its low freezing point and high stability.[1] In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent and emollient.[2] It is known for its ability to improve the Sun Protection Factor (SPF) of sunscreens by effectively solubilizing and stabilizing UV filters.[3][4]

Chemical Structure:

-

IUPAC Name: 2-octyldodecyl 2,2-dimethylpropanoate[3]

-

CAS Number: 158567-66-9[3]

-

Molecular Formula: C₂₅H₅₀O₂[3]

-

Molecular Weight: 382.7 g/mol [3]

Solubility Profile

The following table summarizes the known and predicted solubility of this compound in common cosmetic and pharmaceutical solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale & References |

| Water | Aqua | Insoluble | This compound is a highly non-polar molecule, making it immiscible with the polar solvent, water. An estimated water solubility is 1.604 x 10⁻⁶ mg/L at 25°C.[5][6] |

| Alcohols | Ethanol, Isopropyl Alcohol | Soluble | Generally described as soluble in alcohol. The long alkyl chain limits miscibility with short-chain alcohols to some extent compared to more non-polar solvents.[5] |

| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride | Miscible (Predicted) | As an ester itself, this compound is expected to have strong chemical affinity and be readily miscible with other cosmetic esters.[7] |

| Hydrocarbons | Mineral Oil, Squalane, Isohexadecane | Soluble / Miscible | The long, branched alkyl chain of this compound is chemically similar to hydrocarbon solvents, leading to good solubility and miscibility.[5][7] |

| Silicones | Dimethicone, Cyclopentasiloxane, Phenyltrimethicone | Compatible / Soluble | This compound exhibits good compatibility and solubility with a variety of silicone fluids, which is advantageous for creating elegant and non-greasy formulations.[1][2] |

| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol, Octyldodecanol | Soluble (at elevated temperatures) | While fatty alcohols are solid at room temperature, they become effective solvents for esters when molten.[7] |

| Glycols | Propylene Glycol, Butylene Glycol | Insoluble / Immiscible (Predicted) | Glycols are significantly more polar than this compound, resulting in poor miscibility.[7] |

Experimental Protocols for Solubility Determination

For researchers and formulators requiring precise quantitative solubility data for their specific applications, the following experimental protocols are recommended. These methods are adapted from standard laboratory procedures for solubility assessment of similar lipophilic esters.

Visual Assessment of Miscibility (Qualitative)

This rapid screening method provides a qualitative determination of miscibility at various concentrations.

Objective: To visually assess the miscibility of this compound in a range of solvents at different weight ratios and temperatures.

Materials:

-

This compound

-

A selection of solvents (e.g., ethanol, isopropyl myristate, dimethicone)

-

Glass vials with screw caps

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Analytical balance

Procedure:

-

Prepare mixtures of this compound and the chosen solvent in glass vials at various weight/weight (w/w) ratios (e.g., 1:99, 5:95, 10:90, 25:75, 50:50).

-

Securely cap the vials and vortex each mixture for 2 minutes to ensure thorough mixing.

-

Place the vials in a temperature-controlled environment (e.g., 25°C) and allow them to equilibrate for 24 hours.

-

After equilibration, visually inspect the vials against both a light and dark background.

-

Record the observations:

-

Miscible: A single, clear phase is observed.

-

Partially Miscible: The solution appears hazy or two phases are present.

-

Immiscible: Two distinct layers are observed.

-

Isothermal Equilibrium Method (Quantitative)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Chosen solvent

-

Glass vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector, or a calibrated refractometer.

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the solvent in a glass vial. The excess solute should be clearly visible.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solute to settle.

-

Carefully centrifuge the vial to ensure complete separation of the undissolved solute.

-

Withdraw an aliquot of the clear supernatant (the saturated solution).

-

Accurately dilute the aliquot with a suitable solvent.

-

Analyze the concentration of this compound in the diluted aliquot using a pre-validated analytical method (e.g., HPLC, GC, or refractive index).

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/100 mL or % w/w).

Visualization of this compound's Role in Topical Formulations

In the context of drug development, particularly for topical and transdermal delivery systems, this compound can act as more than just an emollient. Its lipophilic nature allows it to interact with the lipid matrix of the stratum corneum, the primary barrier of the skin. This interaction can enhance the penetration of active pharmaceutical ingredients (APIs). The following diagram illustrates a conceptual workflow of this process.

Caption: Conceptual workflow of this compound as a penetration enhancer.

Conclusion

This compound is a highly versatile and functional ingredient for scientists and professionals in drug development and cosmetics. While quantitative solubility data remains sparse in readily accessible literature, its qualitative solubility profile, based on its lipophilic and non-polar nature, provides a strong foundation for formulation development. It is highly soluble in a variety of non-polar solvents including esters, hydrocarbons, and silicones, while being insoluble in polar solvents like water and glycols. For precise formulation needs, the experimental protocols outlined in this guide offer a robust framework for determining quantitative solubility. Furthermore, its role as a potential penetration enhancer by interacting with the stratum corneum lipids highlights its utility in advanced topical and transdermal drug delivery systems. Further research to quantify its solubility in a broader range of pharmaceutically relevant solvents would be of significant value to the scientific community.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. lesielle.com [lesielle.com]

- 3. This compound | C25H50O2 | CID 10221530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. This compound | Elefac I-205 | Cosmetic Ingredients Guide [ci.guide]

- 6. This compound, 158567-66-9 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Surface and Interfacial Characteristics of Octyldodecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Octyldodecyl Neopentanoate

This compound is the ester of octyldodecanol (B41232) and neopentanoic acid. Its branched-chain structure contributes to a desirable light, non-greasy feel on the skin while providing excellent emolliency and moisturization. A key function of this ingredient is its role as a wetting agent for pigments and a solubilizer for active ingredients, both of which are governed by its behavior at interfaces. Understanding its surface and interfacial tension is therefore crucial for formulators seeking to optimize product stability, texture, and efficacy.

The Role of Surface and Interfacial Tension in Formulations

Surface tension is the force that exists at the interface between a liquid and a gas (typically air), while interfacial tension is the force at the interface between two immiscible liquids (such as oil and water). In cosmetic and pharmaceutical formulations, these properties influence:

-

Emulsion Stability: Lower interfacial tension between the oil and water phases facilitates the formation of smaller droplets, leading to more stable emulsions.

-

Wetting and Spreading: The ability of a product to spread evenly on the skin or to wet solid particles like pigments is inversely related to its surface tension.

-

Sensory Perception: The "feel" of a product upon application is influenced by its spreading characteristics, which are dictated by surface tension.

-

Solubilization: The efficiency with which an active ingredient can be incorporated into a formulation is related to the interfacial properties of the solvent system.

Quantitative Data on the Surface Tension of Cosmetic Esters

Direct, publicly available data for the surface tension of this compound is limited. However, research on similar cosmetic esters provides a valuable comparative framework. The following table summarizes the physicochemical properties of several emollient esters, as reported in scientific literature.

| Emollient Ester | Molecular Weight ( g/mol ) | Viscosity (cP at 20°C) | Spreading Value (mm²/10 min) | Surface Tension (mN/m) |

| Diisopropyl Adipate | 230.3 | 6 | >1000 | Low |

| Isodecyl Neopentanoate | 242.4 | 8 | 950-750 | Low |

| Isocetyl Stearate | 480.9 | 65 | ~400 | Medium |

| Octyldodecyl Stearoyl Stearate | 705.3 | 83 | 205 | 33 |

Data sourced from "Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use."

Analysis and Estimation for this compound:

This compound has a molecular weight of approximately 382.67 g/mol . Based on the trend observed in the table, where surface tension generally increases with molecular weight and viscosity, it is reasonable to infer that the surface tension of this compound would fall in the low to medium range relative to other cosmetic esters. Its function as an effective wetting agent further supports the expectation of a relatively low surface tension.

Experimental Protocols for Measuring Surface and Interfacial Tension

Several methods are commonly employed to measure the surface and interfacial tension of liquids like this compound. The choice of method depends on factors such as the nature of the liquid, the required precision, and whether dynamic or static tension is of interest.

Pendant Drop Method

This optical method is widely used for determining the surface and interfacial tension of liquids.

Methodology:

-

A drop of the liquid (e.g., this compound) is formed at the tip of a needle.

-

The shape of the pendant drop is determined by the balance between the liquid's surface tension and gravity.

-

A high-resolution camera captures an image of the drop.

-

Sophisticated software analyzes the drop's shape (specifically its profile) and fits it to the Young-Laplace equation.

-

The surface tension is then calculated from the parameters of the fitted equation.

For interfacial tension measurement, a drop of one liquid (e.g., water) is formed in a cuvette containing the second immiscible liquid (e.g., this compound).

Caption: Workflow for the Pendant Drop Method.

Du Noüy Ring Method

This is a classical force-based method for measuring surface and interfacial tension.

Methodology:

-

A platinum ring of known dimensions is cleaned and attached to a sensitive balance (tensiometer).

-

The ring is immersed in the liquid.

-

The ring is then slowly pulled upwards through the liquid's surface.

-

As the ring is pulled, it drags a meniscus of the liquid with it. The force required to pull the ring through the surface is measured.

-

The maximum force just before the meniscus breaks is recorded.

-

The surface tension is calculated from this maximum force and the perimeter of the ring, with appropriate correction factors applied.

Wilhelmy Plate Method

This method is particularly useful for measuring changes in surface tension over time.

Methodology:

-

A thin plate, typically made of platinum, is suspended from a balance.

-

The plate is brought into contact with the surface of the liquid.

-

The force exerted on the plate due to wetting is measured.

-

The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle between the liquid and the plate (which is often assumed to be zero for a properly wetted platinum plate).

Molecular Structure and Interfacial Behavior

The chemical structure of this compound dictates its behavior at interfaces.

Caption: Molecular orientation at an oil-water interface.

The molecule consists of a polar ester group and nonpolar hydrocarbon chains (the octyldodecyl and neopentyl groups). At an oil-water interface, the polar ester group will preferentially orient itself towards the water phase, while the nonpolar hydrocarbon chains will be directed towards the oil phase. This amphiphilic nature, although weak, allows this compound to reduce the interfacial tension between oil and water, thereby acting as an effective emollient and stabilizer in emulsions. The bulky, branched structure of the alkyl chains also contributes to the unique, light feel of the molecule on the skin, as it prevents dense packing at the interface.

Conclusion

This compound is a valuable ingredient in cosmetic and pharmaceutical formulations due to its favorable interfacial properties. While specific quantitative data on its surface and interfacial tension remain elusive in readily accessible literature, a comparative analysis with other cosmetic esters suggests a low to medium surface tension. This characteristic is consistent with its observed functions as a wetting agent and emollient. The experimental protocols detailed in this guide provide a framework for the direct measurement of these critical parameters, enabling formulators to better understand and optimize the performance of their products. Further research to quantify the surface and interfacial tension of this compound would be a valuable contribution to the field of cosmetic and pharmaceutical science.

Thermal Analysis of Octyldodecyl Neopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl neopentanoate is a synthetic ester that serves as a versatile emollient in a wide array of cosmetic and personal care products.[1][2][3] Known for its light, silky feel and excellent spreadability, it is a valued ingredient in formulations ranging from skin and hair care to color cosmetics.[3][4] As a non-comedogenic and chemically stable liquid, it also functions as a moisturizer and a pigment-wetting agent.[2] Notably, it can enhance the Sun Protection Factor (SPF) in sunscreen formulations.[2]

The thermal behavior of cosmetic ingredients is a critical factor in formulation development, manufacturing, and product stability. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable data on the physical and chemical properties of materials as a function of temperature. This guide provides an in-depth overview of the thermal analysis of this compound, including detailed experimental protocols and data interpretation, to assist researchers and formulation scientists in its effective application.

Data Presentation

Currently, specific quantitative DSC and TGA data for this compound is not publicly available in the reviewed scientific literature or technical data sheets. The following tables are presented as a template to illustrate how such data would be structured for clear comparison and analysis. These tables are populated with representative values that one might expect for a long-chain branched ester of this nature.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound (Illustrative)

| Parameter | Value (Illustrative) | Description |

| Glass Transition (Tg) | -85 °C | The temperature at which the amorphous material transitions from a hard, glassy state to a more rubbery, viscous state. |

| Crystallization Temperature (Tc) | -60 °C | The temperature at which the material crystallizes upon cooling. |

| Melting Temperature (Tm) | -40 °C | The temperature at which the material transitions from a solid to a liquid state. |

| Enthalpy of Fusion (ΔHf) | 45 J/g | The amount of energy required to melt the material. |

Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Illustrative)

| Parameter | Value (Illustrative) | Atmosphere |

| Onset of Decomposition (Tonset) | 250 °C | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | 275 °C | Nitrogen |

| Temperature at 50% Mass Loss (T50%) | 350 °C | Nitrogen |

| Residual Mass @ 600 °C | < 1% | Nitrogen |

Experimental Protocols

The following are detailed methodologies for performing DSC and TGA on a liquid emollient such as this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with phase transitions in this compound as a function of temperature.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

-

Aluminum or hermetically sealed aluminum pans and lids.

-

A precision microbalance.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample during the analysis.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., -120 °C).

-

Hold isothermally for 5 minutes to ensure thermal equilibrium.

-

Ramp the temperature up to a temperature above any expected transitions (e.g., 50 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Cool the sample back down to the starting temperature at a controlled cooling rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to analyze the material with a known thermal history.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

-

Identify exothermic peaks for crystallization events (Tc) and endothermic peaks for melting events (Tm).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer (TGA).

-

Ceramic or platinum pans.

-

A precision microbalance.

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean TGA pan.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Hold isothermally for 5 minutes to allow the balance to stabilize.

-

Ramp the temperature up to a final temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The resulting thermogram will plot mass versus temperature.

-

Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Determine the temperatures at which specific percentages of mass loss occur (e.g., T5%, T50%).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

The final residual mass can indicate the presence of any non-volatile components.

-

Mandatory Visualization

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Purity Analysis and Impurity Profiling of Octyldodecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and methodologies for the purity analysis and impurity profiling of Octyldodecyl neopentanoate, a widely used emollient in the cosmetic and pharmaceutical industries. Ensuring the purity of this excipient is critical for product safety, stability, and efficacy. This document details the potential process-related impurities and degradation products, outlines detailed analytical workflows using key instrumental techniques, and presents a framework for robust purity assessment. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and implement effective quality control strategies for this compound.

Introduction to this compound and the Imperative of Purity

This compound is a synthetic ester formed from the reaction of 2-octyldodecanol and neopentanoic acid.[1] It is a viscous liquid known for its emollient and skin-conditioning properties, contributing to the silky feel and smooth finish of cosmetic and topical pharmaceutical formulations.[2][3] As with any raw material used in products intended for human use, the purity of this compound is of paramount importance. Impurities can impact the physicochemical properties of the final product, affect its stability, and, most critically, pose a risk to consumer safety.

Impurity profiling is the process of identifying and quantifying all potential impurities in a substance.[4][] For this compound, these can arise from the manufacturing process (synthesis-related impurities) or from degradation over time (degradation products). A thorough understanding and control of these impurities are mandated by regulatory bodies and are essential for ensuring product quality and consistency.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthesis and chemical nature.

Synthesis-Related Impurities

This compound is synthesized via the esterification of 2-octyldodecanol with neopentanoic acid (or its acid chloride/anhydride).[1] Potential impurities originating from this process include:

-

Unreacted Starting Materials: Residual amounts of 2-octyldodecanol and neopentanoic acid may remain in the final product if the reaction does not go to completion or if purification is inadequate.

-

Byproducts of Esterification: Side reactions can lead to the formation of byproducts. For example, the dehydration of 2-octyldodecanol could potentially lead to the formation of alkenes.

-

Catalyst Residues: If a catalyst is used in the esterification process (e.g., an acid catalyst), residual amounts may persist in the final product.

-

Solvent Residues: Solvents used during the synthesis or purification steps can be present as residual impurities.

Degradation Products

As an ester, this compound is susceptible to hydrolysis, particularly under conditions of high temperature and extreme pH.[6] This degradation pathway would lead to the formation of the original starting materials:

-

2-Octyldodecanol

-

Neopentanoic Acid

Forced degradation studies, where the substance is subjected to stress conditions such as heat, light, acid/base hydrolysis, and oxidation, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8]

Analytical Methodologies for Purity and Impurity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the analysis of this compound and its potential impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 320 °C.

-

Hold: 10 minutes at 320 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-chromophoric compound like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. Alternatively, derivatization can be employed for UV detection. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[9][10]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or CAD.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B).

-

Gradient Program:

-

0-5 min: 90% B

-

5-20 min: 90% to 100% B

-

20-30 min: 100% B

-

30.1-35 min: 90% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector (ELSD):

-

Nebulizer Temperature: 40 °C.

-

Evaporator Temperature: 60 °C.

-

Gas Flow Rate: 1.5 L/min.

-

-

Sample Preparation: Dissolve a known amount of this compound in isopropanol (B130326) or acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation and Interpretation

Quantitative data from the analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Potential Impurities and Recommended Analytical Techniques

| Impurity | Potential Source | Recommended Analytical Technique(s) |

| 2-Octyldodecanol | Unreacted starting material, Degradation | GC-MS, HPLC-ELSD/CAD |

| Neopentanoic Acid | Unreacted starting material, Degradation | GC-MS (after derivatization), IC, HPLC |

| Byproducts of Synthesis | Side reactions during esterification | GC-MS, LC-MS |

| Residual Solvents | Manufacturing process | Headspace GC-MS |

| Catalyst Residues | Manufacturing process | ICP-MS (for metallic catalysts) |

Table 2: Example Purity Analysis Results for a Batch of this compound

| Analyte | Retention Time (min) | Area (%) | Specification |

| This compound | 15.2 | 99.5 | ≥ 99.0% |

| 2-Octyldodecanol | 12.8 | 0.2 | ≤ 0.5% |

| Neopentanoic Acid | 4.5 | 0.1 | ≤ 0.2% |

| Unknown Impurity 1 | 16.1 | 0.15 | ≤ 0.2% |

| Unknown Impurity 2 | 17.5 | 0.05 | ≤ 0.1% |

Visualization of Workflows and Logical Relationships

Visual diagrams are essential for representing complex analytical processes and decision-making pathways.

Caption: Analytical workflow for the purity analysis of this compound.

References

- 1. matheo.uliege.be [matheo.uliege.be]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]

- 4. omicsonline.org [omicsonline.org]

- 6. U.S. Regulations of Chemicals in Cosmetics - ACT LAB [act-lab.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. scispace.com [scispace.com]

- 10. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Molecular Weight and Distribution of Octyldodecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and distribution of Octyldodecyl neopentanoate, a synthetic emollient ester. While primarily used in the cosmetics and personal care industries, a thorough understanding of its physicochemical properties is crucial for any application, including potential considerations in topical drug formulations.

Molecular Weight

This compound is a monoester with a well-defined chemical structure. As such, it has a discrete molecular weight. Multiple chemical databases confirm the molecular weight of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C25H50O2 | [1] |

| Molecular Weight | 382.7 g/mol | [1] |

| IUPAC Name | 2-octyldodecyl 2,2-dimethylpropanoate | [1] |

Molecular Weight Distribution

For a non-polymeric, pure compound like this compound, the concept of molecular weight distribution, which is central to polymer chemistry, is not directly applicable. The molecular weight distribution of a substance describes the dispersity of molar masses in a given sample. In an ideal, 100% pure sample of this compound, all molecules would have the exact same molecular weight, resulting in a polydispersity index (PDI) of 1.

However, in a practical sense, commercial samples may contain impurities stemming from the synthesis process. These could include unreacted starting materials or by-products. The presence of such impurities would technically result in a very narrow molecular weight distribution, but this is more a measure of purity than of polymeric dispersity.

Synthesis of this compound

This compound is synthesized via an esterification reaction.[2] This process typically involves the reaction of 2-octyldodecanol with neopentanoic acid (also known as pivalic acid) or its acid chloride, often in the presence of an acid catalyst.

References

Methodological & Application

Application Notes and Protocols for Octyldodecyl Neopentanoate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl neopentanoate is a synthetic ester that functions as an emollient and skin-conditioning agent.[1] Due to its physicochemical properties, it is a valuable excipient in the development of topical drug delivery systems. This document provides detailed application notes and protocols for utilizing this compound in topical formulations, with a focus on its role in enhancing formulation elegance, stability, and potentially influencing drug delivery to the skin.

As a branched-chain ester, this compound offers good spreadability and a non-greasy feel, contributing to patient compliance.[1] Its occlusive nature helps to hydrate (B1144303) the skin by reducing transepidermal water loss, which can be beneficial for the delivery of certain active pharmaceutical ingredients (APIs).[1] While direct data on its skin penetration enhancement properties are limited, its mechanism can be inferred from its emollient properties and the behavior of similar branched-chain esters, which can fluidize the stratum corneum lipids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value/Description | Reference |

| INCI Name | This compound | [1] |

| Chemical Structure | Ester of octyldodecanol (B41232) and neopentanoic acid | [1] |

| Appearance | Viscous liquid | [1] |

| Solubility | Insoluble in water; soluble in most natural and mineral oils and alcohol. | [2] |

| Key Functions | Emollient, skin-conditioning agent, wetting agent for pigments. | [1] |

| Recommended Use Level | 1-5% in cosmetic formulations. | [3] |

| Safety Profile | Considered safe for topical use, non-irritating, and non-sensitizing. | [4] |

Applications in Topical Drug Delivery

This compound can be incorporated into various topical drug delivery systems, including creams, lotions, gels, and ointments. Its primary roles in these formulations are:

-

Vehicle and Emollient: It provides a stable and cosmetically elegant base for the incorporation of APIs. Its emollient properties can help to mitigate potential irritation from some drug substances.

-

Solubilizer: As a lipophilic ester, it can act as a solvent for poorly water-soluble APIs, potentially increasing their bioavailability at the skin surface.

-

Modifier of Formulation Rheology and Texture: It contributes to the desired viscosity and sensory feel of the final product, which is crucial for patient acceptance and adherence to treatment.

-

Potential Permeation Enhancer: By forming an occlusive film and interacting with the lipids of the stratum corneum, it may enhance the penetration of certain APIs. The branched structure of the octyldodecyl moiety could disrupt the ordered lipid structure of the stratum corneum, thereby reducing its barrier function.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the performance of this compound in topical drug delivery systems. These protocols should be adapted based on the specific API and formulation type.

Protocol 1: Determination of API Solubility in this compound

This protocol is essential to determine the maximum concentration of the API that can be dissolved in this compound, a critical parameter for formulation development.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

Methodology:

-

Add an excess amount of the API to a known volume of this compound in a sealed vial.

-

Place the vial in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C) for 48-72 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vial for the presence of undissolved API.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the API concentration in the diluted sample using a validated HPLC or other appropriate method.

-

The experiment should be performed in triplicate.

Data Presentation:

The solubility of the API should be reported in mg/mL or g/100g . Below is a table with hypothetical solubility data for common topical APIs.

| Active Pharmaceutical Ingredient (API) | Hypothetical Solubility in this compound (mg/mL) at 25°C |

| Ibuprofen | 50 |

| Ketoconazole | 15 |

| Lidocaine (free base) | 100 |

Note: The above data is for illustrative purposes only and must be determined experimentally.

Caption: Workflow for API Solubility Determination.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to evaluate the effect of this compound on the permeation of an API across the skin.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Test formulation containing the API and this compound

-

Control formulation (without this compound)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

-

Magnetic stirrers

-

Water bath

-

HPLC system or other validated analytical method

Methodology:

-

Prepare the excised skin by removing subcutaneous fat and hair.

-

Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Allow the skin to equilibrate for 30 minutes.

-

Apply a finite dose of the test and control formulations to the skin surface in the donor compartment.

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analyze the collected samples for API concentration using a validated analytical method.

-

At the end of the experiment, dismount the skin, and determine the amount of API retained in the skin.

Data Presentation:

The cumulative amount of API permeated per unit area of skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated. An enhancement ratio (ER) can be determined by dividing the flux of the test formulation by the flux of the control formulation.

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) |

| Control (without this compound) | Experimental Value | Experimental Value | 1.0 |

| Test (with 5% this compound) | Experimental Value | Experimental Value | Calculated Value |

Note: The above table is a template for presenting experimentally determined data.

Caption: Workflow for In Vitro Skin Permeation Study.

Protocol 3: Rheological Characterization

This protocol is used to assess the flow properties of the formulation, which are important for product performance and stability.

Materials:

-

Test formulation containing this compound

-

Rheometer with appropriate geometry (e.g., parallel plate or cone and plate)

-

Temperature control unit

Methodology:

-

Place an appropriate amount of the sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the desired gap setting.

-

Allow the sample to equilibrate to the test temperature (e.g., 25°C).

-

Perform a flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress and viscosity.

-

Perform an oscillatory test (frequency sweep) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Data Presentation:

Present the data as a rheogram (viscosity vs. shear rate) and a plot of G' and G'' versus frequency. Compare the rheological profiles of formulations with and without this compound.

| Parameter | Formulation without this compound | Formulation with 5% this compound |

| Viscosity at 10 s⁻¹ (Pa·s) | Experimental Value | Experimental Value |

| Flow Behavior Index (n) | Experimental Value | Experimental Value |

| Storage Modulus (G') at 1 Hz (Pa) | Experimental Value | Experimental Value |

| Loss Modulus (G'') at 1 Hz (Pa) | Experimental Value | Experimental Value |

Note: The above table is a template for presenting experimentally determined data.

Caption: Logical Relationship of Rheological Parameters.

Conclusion

This compound is a versatile excipient for topical drug delivery systems, offering benefits in terms of formulation aesthetics, stability, and skin hydration. While its direct role as a penetration enhancer requires further investigation for specific APIs, its physicochemical properties suggest a potential to modify the skin barrier. The protocols provided herein offer a framework for researchers to systematically evaluate the utility of this compound in their topical formulation development, enabling data-driven decisions to optimize drug delivery to and through the skin. It is recommended that these studies be conducted in comparison to formulations containing other common emollients to fully characterize the unique contributions of this compound.

References

Application Notes and Protocols: Octyldodecyl Neopentanoate as a Vehicle for Hydrophobic Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl neopentanoate is a synthetic ester with emollient and skin-conditioning properties, widely utilized in the cosmetics industry.[1][2][3] Its chemical structure, a branched-chain ester of octyldodecanol (B41232) and neopentanoic acid, imparts a unique combination of properties that make it a promising vehicle for the topical delivery of hydrophobic Active Pharmaceutical Ingredients (APIs).[1] This document provides detailed application notes and protocols for researchers and drug development professionals interested in evaluating and utilizing this compound in their formulations.

Key attributes of this compound relevant to pharmaceutical formulations include its excellent spreadability, non-greasy feel, and robust chemical stability.[1] It is a viscous liquid that is insoluble in water but soluble in most natural and mineral oils and alcohols, making it an ideal candidate for formulating poorly water-soluble drugs.[1] Furthermore, its non-comedogenic nature and safety profile in cosmetic applications suggest a favorable starting point for toxicological evaluation in pharmaceutical preparations.[4]

These application notes will guide the user through the essential experiments to characterize a formulation of a hydrophobic API with this compound, including solubility assessment, in vitro skin permeation studies, stability testing, and analytical method development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of topical drug delivery systems.

| Property | Value/Description | Reference |

| INCI Name | This compound | [1] |

| Chemical Name | 2-octyldodecyl 2,2-dimethylpropanoate | [4] |

| Appearance | Clear, viscous liquid | [1] |

| Solubility | Insoluble in water; Soluble in most oils and alcohols | [1] |

| Key Features | Emollient, skin-conditioning agent, good spreadability, chemically stable | [1][2][3] |

| Cosmetic Uses | Creams, lotions, sunscreens, color cosmetics | [1] |

Experimental Protocols

The following sections provide detailed protocols for the evaluation of this compound as a vehicle for a hydrophobic API. For illustrative purposes, protocols will reference non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, ketoprofen, and diclofenac, which are common hydrophobic APIs in topical formulations.

API Solubility Determination in this compound

Objective: To determine the saturation solubility of a hydrophobic API in this compound.

Materials:

-